molecular formula C14H10ClNO5 B12471289 Methyl 4-(2-chloro-4-nitrophenoxy)benzoate

Methyl 4-(2-chloro-4-nitrophenoxy)benzoate

Cat. No.: B12471289
M. Wt: 307.68 g/mol
InChI Key: SHPHAYYMDOAIRJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is an organic compound with the molecular formula C15H12ClNO5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate typically involves the esterification of 4-(2-chloro-4-nitrophenoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloro-4-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Products include derivatives with different substituents replacing the chloro group.

    Reduction: The major product is Methyl 4-(2-amino-4-nitrophenoxy)benzoate.

    Hydrolysis: The major product is 4-(2-chloro-4-nitrophenoxy)benzoic acid.

Scientific Research Applications

Methyl 4-(2-chloro-4-nitrophenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-4-nitrophenoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-nitrobenzoate
  • Methyl 4-chloro-2-nitrobenzoate
  • Methyl 2-(2-chloro-4-nitrophenoxy)propanoate

Uniqueness

Methyl 4-(2-chloro-4-nitrophenoxy)benzoate is unique due to the specific positioning of the chloro and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H10ClNO5

Molecular Weight

307.68 g/mol

IUPAC Name

methyl 4-(2-chloro-4-nitrophenoxy)benzoate

InChI

InChI=1S/C14H10ClNO5/c1-20-14(17)9-2-5-11(6-3-9)21-13-7-4-10(16(18)19)8-12(13)15/h2-8H,1H3

InChI Key

SHPHAYYMDOAIRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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